3-(2,2-Difluoropropanoyl)oxan-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10F2O3 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
3-(2,2-difluoropropanoyl)oxan-4-one |
InChI |
InChI=1S/C8H10F2O3/c1-8(9,10)7(12)5-4-13-3-2-6(5)11/h5H,2-4H2,1H3 |
InChI Key |
BPECALXXTYYANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1COCCC1=O)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,2 Difluoropropanoyl Oxan 4 One
Strategies for Tetrahydropyran-4-one (Oxan-4-one) Core Synthesis
The tetrahydropyran-4-one, also known as oxan-4-one, is a versatile building block in organic synthesis. chemicalbook.com Its preparation can be achieved through several routes, primarily involving ring-closure reactions to form the six-membered ether-ketone heterocycle or by modifying an existing oxane ring.
A number of cyclization strategies have been developed for the synthesis of tetrahydropyran-4-one and its derivatives. These methods often provide high yields and stereoselectivity. organic-chemistry.org
One notable method involves the Prins cyclization of homoallylic alcohols with aldehydes. organic-chemistry.org This reaction, when catalyzed by phosphomolybdic acid in water, proceeds at room temperature to yield all-cis-tetrahydropyran-4-ol derivatives, which can then be oxidized to the corresponding ketone. organic-chemistry.org Another approach utilizes a [3+2+1] synthetic strategy, which features a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides with alkenes, followed by an oxa-Michael cyclization in a 6-endo-trig fashion to produce substituted tetrahydropyran-4-ones. nih.gov
A patented industrial method describes the synthesis of tetrahydropyran-4-one starting from 3-chloropropionyl chloride and ethylene (B1197577) gas in the presence of aluminum trichloride. google.com The resulting 1,5-dichloropentan-3-one (B1296641) is then cyclized by heating under reflux with water, phosphoric acid, and sodium dihydrogen phosphate (B84403) to yield the target heterocycle. google.com
More recent advancements include the use of N-heterocyclic carbenes (NHCs) as organocatalysts in [4+2] and [3+3] cycloaddition reactions to produce 3,4-dihydropyran-2-ones, which are related structures. mdpi.com
Table 1: Selected Ring-Closure Methodologies for Tetrahydropyran-4-one Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Homoallylic alcohols and aldehydes | Phosphomolybdic acid, water, room temperature | cis-Tetrahydropyran-4-ol derivatives | High | organic-chemistry.org |
| 3-Chloropropionyl chloride and ethylene | 1. AlCl₃, CH₂Cl₂; 2. H₂O, H₃PO₄, NaH₂PO₄, reflux | Tetrahydropyran-4-one | High | google.com |
| α,β-Unsaturated nitrile oxides and alkenes | [3+2] cycloaddition followed by oxa-Michael cyclization | Substituted tetrahydropyran-4-ones | Good | nih.gov |
An alternative to de novo ring synthesis is the modification of an already-formed tetrahydropyran (B127337) ring system. A common and straightforward method is the oxidation of a corresponding secondary alcohol, tetrahydropyran-4-ol, to the ketone. This transformation can be achieved using a variety of standard oxidizing agents.
Furthermore, it is possible to synthesize tetrahydropyran-4-one through the hydrogenation of pyran-4-one or dihydropyran-4-one. google.com This reaction is typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, in a solvent mixture of an aprotic solvent and an alcohol. google.com For instance, the hydrogenation of pyran-4-one using a palladium/carbon catalyst in methanol (B129727) can yield tetrahydropyran-4-one. google.com
Table 2: Functional Group Interconversion Methods for Tetrahydropyran-4-one Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyran-4-one | H₂, Pd/C, Methanol, 20°C, pressure | Tetrahydropyran-4-one | 75% | google.com |
| Pyran-4-one | H₂, Raney Nickel, Ethanol, RT, atm. pressure | Tetrahydropyran-4-one | 58% | google.com |
Introduction of the 2,2-Difluoropropanoyl Moiety
The introduction of the 2,2-difluoropropanoyl group onto the tetrahydropyran-4-one core is a critical step that imparts unique properties to the final molecule. This is typically achieved through acylation at the C3 position of the oxan-4-one ring.
Acylation at the α-carbon of a ketone, such as the C3 position of tetrahydropyran-4-one, is a well-established transformation in organic synthesis. This generally involves the formation of an enolate or a related reactive intermediate, which then acts as a nucleophile to attack an acylating agent.
While specific examples for the direct acylation of tetrahydropyran-4-one with a 2,2-difluoropropanoyl electrophile are not prevalent in the searched literature, the general principles of α-acylation of ketones are applicable. The process would likely involve deprotonation of tetrahydropyran-4-one with a suitable base to form the enolate, followed by reaction with an activated form of 2,2-difluoropropanoic acid, such as 2,2-difluoropropanoyl chloride.
Recent developments in acylation methodologies include the use of acyl-1,4-dihydropyridines as universal acylation reagents, which can generate acyl radicals under mild photochemical, thermal, or electrochemical conditions. mdpi.com These radicals can then participate in addition reactions, offering a potential alternative for the functionalization of the oxan-4-one ring. mdpi.com
The synthesis of the 2,2-difluoropropanoyl moiety itself is a key challenge. Geminal difluorination, the introduction of two fluorine atoms to the same carbon, can be achieved through various methods.
One approach involves the fluorination of a precursor ketone or aldehyde. A two-step procedure has been developed where a carbonyl compound is first converted to a 1,3-dithiolane, which is then treated with 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) to yield the gem-difluoro compound. iaea.org
Another strategy for synthesizing α,α-difluoro carboxylic acid derivatives is through the use of specific fluorinating agents on appropriate substrates. While the direct difluorination of propanoic acid can be challenging, the use of precursors such as α-keto esters or dithioketals provides a viable route.
Modern organic synthesis offers a variety of coupling reactions that could potentially be employed to attach the acyl group to the tetrahydropyran-4-one ring. These methods can sometimes offer milder conditions and greater functional group tolerance compared to traditional enolate chemistry.
While direct examples for the synthesis of 3-(2,2-Difluoropropanoyl)oxan-4-one using specific coupling reactions were not identified in the initial search, related transformations provide a basis for plausible routes. For instance, the principles of cross-coupling reactions, such as those involving organometallic reagents, could be adapted for this purpose.
Total Synthesis Approaches for this compound
A potential retrosynthetic analysis would disconnect the target molecule at the C3-acyl bond, leading to an oxan-4-one precursor and an activated form of 2,2-difluoropropanoic acid.
Synthesis of the Oxan-4-one Core:
The formation of the tetrahydropyran-4-one (oxan-4-one) ring is a common objective in organic synthesis. One effective method for constructing this heterocyclic core is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Variations of this method can lead directly to substituted tetrahydropyran-4-ones.
Synthesis of the 2,2-Difluoropropanoyl Moiety:
The preparation of 2,2-difluoropropanoic acid and its derivatives is a critical step. A common starting material for such syntheses is 2,2,3,3-tetrafluorooxetane, which can be synthesized by the reaction of tetrafluoroethylene (B6358150) with formaldehyde. Ring-opening of this oxetane (B1205548) in the presence of a suitable catalyst can yield derivatives of 2,2-difluoropropionic acid.
For the subsequent acylation step, the carboxylic acid needs to be activated. A standard method for this transformation is the conversion of the carboxylic acid to its corresponding acid chloride. This can be achieved by treating 2,2-difluoropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Proposed Total Synthesis:
A feasible total synthesis could commence with the preparation of a suitable enamine of oxan-4-one. The Stork enamine synthesis is a classic and effective method for the α-alkylation and α-acylation of ketones. Oxan-4-one can be reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamine. This enamine then serves as a nucleophile for the subsequent acylation.
The previously prepared 2,2-difluoropropanoyl chloride can then be introduced to react with the enamine. The nucleophilic α-carbon of the enamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate would then yield the target molecule, this compound.
| Step | Reaction | Reactants | Product |
| 1 | Enamine Formation | Oxan-4-one, Pyrrolidine | 4-(3,4-Dihydro-2H-pyran-5-yl)morpholine |
| 2 | Acylation | Enamine from Step 1, 2,2-Difluoropropanoyl chloride | Iminium salt intermediate |
| 3 | Hydrolysis | Iminium salt from Step 2 | This compound |
Catalytic and Stereoselective Synthesis Considerations
The introduction of the 2,2-difluoropropanoyl group at the C3 position of the oxan-4-one ring creates a stereocenter. Therefore, controlling the stereochemistry of this transformation is a crucial aspect of the synthesis. While the proposed Stork enamine acylation would result in a racemic mixture, several modern catalytic strategies could potentially be adapted to achieve an enantioselective synthesis.
Organocatalysis:
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, derived from natural products like cinchona alkaloids or proline, can be used to form chiral enamines. These chiral enamines can then react with electrophiles, such as 2,2-difluoropropanoyl chloride, with a high degree of stereocontrol, leading to an enantioenriched product. The development of enantioselective organocatalytic α-allylations of cyclic ketones via singly occupied molecular orbital (SOMO) catalysis has demonstrated the potential for such transformations. nih.gov While this has been demonstrated for alkylations, the principles could be extended to acylations.
Metal Catalysis:
Transition metal catalysis offers another avenue for stereoselective C-C bond formation. Copper-catalyzed enantioselective conjugate additions of alkylzincs to cyclic nitroalkenes have been reported to produce α-substituted ketones with high enantioselectivity. nih.gov Although this method involves an alkylation rather than an acylation, it highlights the potential of chiral metal complexes to control the stereochemical outcome of reactions at the α-position of cyclic ketones. A hypothetical catalytic cycle could involve the formation of a chiral enolate complex with a transition metal, which would then react with the acylating agent.
Phase-Transfer Catalysis:
Phase-transfer catalysis using chiral catalysts has been successfully employed for the enantioselective α-hydroxylation of cyclic ketones. acs.org This methodology involves the generation of an enolate under basic, biphasic conditions, which is then shuttled into the organic phase by a chiral phase-transfer catalyst where it reacts with an electrophile. It is conceivable that this approach could be adapted for an enantioselective acylation reaction.
| Catalytic Approach | Catalyst Type | Potential for Stereoselectivity |
| Organocatalysis | Chiral secondary amines (e.g., proline or cinchona alkaloid derivatives) | High, through the formation of a chiral enamine intermediate. |
| Metal Catalysis | Chiral phosphine (B1218219) ligands with copper or other transition metals | Potentially high, via a chiral metal enolate complex. |
| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts | Potentially high, by enantioselective phase transfer of the enolate. |
Further research and development would be necessary to optimize these catalytic systems for the specific synthesis of this compound and to achieve high levels of both yield and enantioselectivity.
Chemical Reactivity and Transformation Studies of 3 2,2 Difluoropropanoyl Oxan 4 One
Reactions Involving the Ketone Functionality at C4
The ketone at the C4 position of the oxane ring is a primary site for nucleophilic attack and reactions involving the adjacent α-carbons.
Nucleophilic Addition Reactions
The carbonyl group at C4 is electrophilic and susceptible to attack by various nucleophiles. youtube.com This reactivity is standard for ketones and would be expected to proceed in a predictable manner. For instance, reduction of the ketone can be achieved using hydride reagents.
Reduction of the C4 ketone with sodium borohydride would likely lead to the formation of the corresponding alcohol, 3-(2,2-difluoropropanoyl)oxan-4-ol. The stereochemical outcome of such a reduction would depend on the steric hindrance posed by the 2,2-difluoropropanoyl group at the adjacent C3 position.
Table 1: Predicted Nucleophilic Addition Reactions at C4
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydride | Sodium borohydride (NaBH₄) | 3-(2,2-Difluoropropanoyl)oxan-4-ol |
| Organometallics | Methylmagnesium bromide (CH₃MgBr) | 4-Methyl-3-(2,2-difluoropropanoyl)oxan-4-ol |
| Cyanide | Potassium cyanide (KCN) | 4-Cyano-3-(2,2-difluoropropanoyl)oxan-4-ol |
α-Carbonyl Alkylation and Condensation Reactions
Alkylation would likely occur at the C3 position, as the resulting enolate would be stabilized by both carbonyl groups. However, steric hindrance from the difluoropropanoyl group might influence the regioselectivity.
Condensation reactions, such as the aldol (B89426) condensation, are also anticipated. libretexts.org Reaction with an aldehyde in the presence of a base would likely lead to the formation of a β-hydroxy ketone adduct at the C3 or C5 position. Intramolecular condensation reactions, such as the Dieckmann condensation, are also a possibility if a suitable ester functionality were present elsewhere in the molecule. libretexts.orgmychemblog.com
Table 2: Predicted α-Carbonyl Reactions at C3/C5
| Reaction Type | Reagent Example | Predicted Product |
|---|---|---|
| Alkylation | Methyl iodide (CH₃I) with a base | 3-Methyl-3-(2,2-difluoropropanoyl)oxan-4-one |
| Aldol Condensation | Benzaldehyde with a base | 3-(1-Hydroxy-1-phenylmethyl)-3-(2,2-difluoropropanoyl)oxan-4-one |
Transformations of the 2,2-Difluoropropanoyl Group
The 2,2-difluoropropanoyl group introduces unique reactivity due to the presence of the geminal fluorine atoms and the adjacent carbonyl group.
Reactivity of the Fluorine Atoms (e.g., displacement, activation)
The carbon-fluorine bond is generally strong, and nucleophilic displacement of the fluorine atoms is challenging. However, under certain conditions, such as with strong nucleophiles or through activation of the C-F bond, substitution might be possible. More commonly, the gem-difluoro moiety influences the reactivity of the adjacent carbonyl group. nih.govacs.org It is known that gem-difluoroalkenes, which could be formed from the enol of the acyl group, are susceptible to nucleophilic attack, often leading to the displacement of one fluorine atom. nih.govorganic-chemistry.orgnih.gov
Reactions at the α-Carbonyl Position within the Acyl Chain
The carbonyl group within the 2,2-difluoropropanoyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the two fluorine atoms. nih.gov This enhanced electrophilicity makes it a prime target for nucleophilic attack. For example, it would readily form hydrates or hemiacetals in the presence of water or alcohols, respectively. nih.govsapub.org
Furthermore, the protons on the methyl group of the propanoyl chain are acidic and can be deprotonated to form a difluoroenolate. d-nb.info This enolate can then react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds. d-nb.info
Table 3: Predicted Reactions of the 2,2-Difluoropropanoyl Group
| Reaction Type | Reagent Example | Predicted Product |
|---|---|---|
| Hydration | Water (H₂O) | 3-(1,1-Dihydroxy-2,2-difluoropropyl)oxan-4-one |
| Aldol-type reaction | Benzaldehyde with a strong base | 3-(3-Hydroxy-3-phenyl-2,2-difluoropropanoyl)oxan-4-one |
Ring Transformations and Rearrangements of the Oxane Core
The oxane ring itself can undergo transformations, although these reactions are generally less common than those involving the carbonyl functionalities. Acid-catalyzed rearrangements are a possibility, potentially leading to ring-opening or ring-contraction products.
One potential transformation is a Prins-type cyclization if a suitable nucleophile and electrophile can be generated within the molecule or introduced externally. organic-chemistry.orgnih.gov For example, reduction of the C4 ketone to an alcohol, followed by acid catalysis, could lead to the formation of an oxocarbenium ion, which could then be trapped by an internal or external nucleophile, leading to a rearranged product.
Another possibility involves fragmentation reactions, particularly if the molecule is subjected to mass spectrometry conditions or strong oxidizing agents. The specific pathways for these transformations would be highly dependent on the reaction conditions and the presence of other functional groups.
Due to the lack of direct studies on this specific molecule, predicting the precise outcomes of ring transformations is speculative. However, the principles of carbocation rearrangements and neighboring group participation would govern any such transformations of the oxane core.
Electrophilic and Radical Reactions of the Compound
The chemical behavior of 3-(2,2-Difluoropropanoyl)oxan-4-one in electrophilic and radical reactions is dictated by the interplay of its structural features: the tetrahydropyran-4-one core, the β-dicarbonyl-like system, and the electron-withdrawing difluoropropanoyl group. While specific literature on this exact molecule is not extensively available, its reactivity can be inferred from studies on analogous cyclic β-keto ethers and α-fluoroalkyl carbonyl compounds.
Electrophilic Reactions
The presence of a methylene group positioned between two carbonyl functionalities (an enolizable system) makes this position particularly susceptible to electrophilic substitution. The electron-withdrawing nature of the adjacent 2,2-difluoropropanoyl group is expected to increase the acidity of the α-proton, facilitating the formation of an enolate intermediate under basic conditions. This enolate is a key nucleophile in various electrophilic reactions.
One of the most predictable electrophilic reactions for a compound of this nature is halogenation. The reaction of β-dicarbonyl compounds with electrophilic halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or Selectfluor® is a well-established transformation. For this compound, treatment with such reagents would be expected to yield the corresponding α-halogenated product. The reaction likely proceeds through the enol or enolate form, which attacks the electrophilic halogen source.
Alkylation reactions at the α-position are also anticipated. Under basic conditions, the formation of the enolate would allow for nucleophilic attack on various alkylating agents, such as alkyl halides, leading to the introduction of an alkyl group at the carbon between the two carbonyls. The choice of base and reaction conditions would be crucial to control the extent of alkylation and prevent side reactions.
The general reactivity of the tetrahydropyran-4-one moiety suggests that the carbonyl group itself can also participate in electrophilic reactions, although this is generally less favored in the presence of the more reactive β-dicarbonyl system. chemicalbook.com
Table 1: Predicted Electrophilic Reactions of this compound
| Reaction Type | Electrophile | Probable Product | Reaction Conditions (Analogous Systems) |
| Halogenation | N-Chlorosuccinimide (NCS) | 3-Chloro-3-(2,2-difluoropropanoyl)oxan-4-one | Inert solvent (e.g., CH₂Cl₂), room temperature |
| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-3-(2,2-difluoropropanoyl)oxan-4-one | Inert solvent (e.g., THF), room temperature |
| Fluorination | Selectfluor® | 3-(2,2-Difluoropropanoyl)-3-fluorooxan-4-one | Polar aprotic solvent (e.g., CH₃CN), mild heat |
| Alkylation | Methyl Iodide (CH₃I) | 3-(2,2-Difluoropropanoyl)-3-methyloxan-4-one | Base (e.g., NaH, K₂CO₃), polar aprotic solvent |
Radical Reactions
The study of radical reactions involving cyclic ketones and β-dicarbonyl compounds has revealed several potential pathways for this compound. Radical additions to the carbonyl group are a known class of reactions for cyclic ketones. researchgate.net The generation of ketyl radicals through photochemical or reductive methods could lead to subsequent carbon-carbon bond formations. nih.gov
Furthermore, the presence of the difluoroalkyl moiety could influence radical processes. Fluoroalkyl radicals are known to participate in a variety of transformations. acs.org It is conceivable that under appropriate conditions, radical reactions could be initiated at or adjacent to the difluorinated carbon.
Intramolecular radical cyclizations are another possibility, although this would depend on the generation of a radical at a suitable position to allow for ring formation. libretexts.org More likely are intermolecular radical additions across the enol double bond or reactions involving the carbonyl oxygen. For instance, photoredox catalysis could enable the generation of radicals that add to the enol form of the β-keto ether system.
Table 2: Plausible Radical Reactions Involving this compound
| Reaction Type | Radical Source/Initiator | Potential Outcome | Mechanistic Insight (Analogous Systems) |
| Ketyl Radical Formation | SmI₂ or photolysis | Dimerization or intermolecular coupling | Single electron transfer to the carbonyl group to form a ketyl radical anion. nih.gov |
| Radical Addition to Enol | Alkyl radical (e.g., from an alkyl halide and a radical initiator) | Addition of the alkyl group to the α- or β-position of the enone system | Free-radical addition to the double bond of the enol tautomer. wikipedia.org |
| Deoxygenation (indirect) | Conversion to a derivative (e.g., xanthate) followed by treatment with Bu₃SnH | Removal of the carbonyl oxygen | Barton-McCombie deoxygenation proceeds via a radical mechanism. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. numberanalytics.compku.edu.cn For a molecule with the complexity of 3-(2,2-Difluoropropanoyl)oxan-4-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its atomic connectivity and spatial arrangement. numberanalytics.comwikipedia.org
Fluorine-19 (¹⁹F) NMR for Difluoro Moiety Analysis
Given the presence of a difluoro moiety, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. wikipedia.orgaiinmr.com The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. wikipedia.org
The chemical shift of the fluorine atoms in the difluoropropanoyl group is highly sensitive to their local electronic environment. nih.gov The two fluorine atoms are geminal and therefore chemically equivalent, which would be expected to result in a single resonance in the ¹⁹F NMR spectrum. However, coupling to neighboring protons would lead to splitting of this signal. The large chemical shift dispersion in ¹⁹F NMR helps to avoid signal overlap, which can be a challenge in proton NMR. wikipedia.orghuji.ac.il
Table 1: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CF₂- | -90 to -120 | Triplet (t) | ²JFH |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be used to trace the connectivity of the protons in the oxanone ring and the propanoyl chain. wikipedia.orgnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular fragments, for instance, by showing a correlation between the carbonyl carbon of the propanoyl group and the protons on the oxanone ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. jmaterenvironsci.comresearchgate.net
The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the ketone and the acyl fluoride (B91410). The C-F bonds will also exhibit strong characteristic absorptions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C backbone and C-H stretching vibrations. scifiniti.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | 1705-1725 | 1705-1725 |
| C=O (Acyl Fluoride) | 1815-1850 | 1815-1850 |
| C-F | 1000-1400 | 1000-1400 |
| C-O-C (Ether) | 1070-1150 | 1070-1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. jove.comwikipedia.org
For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental composition. The fragmentation of the molecular ion in the mass spectrometer would likely proceed through characteristic pathways for ketones and acyl fluorides. libretexts.orgmiamioh.edu Common fragmentation patterns include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements if a γ-hydrogen is available. jove.comwikipedia.orgwhitman.edu
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. mdpi.com This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the oxanone ring. This data is invaluable for understanding intermolecular interactions in the crystal lattice. nih.gov
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers. nih.govomicsonline.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile compounds. nih.govyoutube.comfrontiersin.org A reversed-phase HPLC method would likely be developed to assess the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly sensitive and selective method. omicsonline.orgthermofisher.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of trace-level impurities. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of 3-(2,2-difluoropropanoyl)oxan-4-one at the atomic level. These calculations can predict molecular geometries, energies, and electronic properties with high accuracy. scirp.org
Molecular Conformation and Conformational Energetics
The flexibility of the oxanone ring and the rotational freedom of the difluoropropanoyl side chain mean that this compound can exist in multiple conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy differences between them.
Theoretical studies on similar structures, such as tetrahydro-2H-pyran (oxane), have shown that the chair conformation is the most stable, with other forms like the twist and boat conformations being higher in energy. researchgate.net For this compound, the chair conformation of the oxanone ring is also expected to be the most populated. However, the orientation of the bulky and polar 2,2-difluoropropanoyl substituent at the 3-position will lead to a complex conformational landscape with several low-energy structures.
Table 1: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C_alpha-C_beta) | Relative Energy (kcal/mol) |
| A | anti | 0.00 |
| B | gauche (+) | 1.25 |
| C | gauche (-) | 1.30 |
| D | eclipsed | 5.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT or ab initio calculations.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)
The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting how the molecule will interact with other chemical species. malayajournal.orgresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. malayajournal.org
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org For this compound, the carbonyl oxygen atoms are expected to be the most electron-rich regions, while the carbonyl carbon atoms and the carbon bearing the two fluorine atoms will be electron-deficient.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
| Dipole Moment | 3.2 D |
Note: These values are hypothetical and serve as examples of what would be obtained from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism. mdpi.com For example, in reactions like aldol (B89426) additions or cycloadditions, computational studies can help to understand the stereochemical outcome of the reaction. mdpi.com DFT calculations are particularly useful for studying heterocyclization reactions and the influence of various factors on the reaction's efficiency. zsmu.edu.ua
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. nih.govnih.gov MD simulations are particularly useful for studying the conformational dynamics of flexible molecules like this compound in different solvent environments. peerj.commdpi.commdpi.com These simulations can reveal how the solvent influences the conformational preferences of the molecule and how it moves and changes shape over time.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. The prediction of NMR chemical shifts is a common application of DFT, providing valuable information for structural elucidation. rsc.orgmdpi.com Similarly, the calculation of IR vibrational frequencies can aid in the assignment of experimental IR spectra. researchgate.netbiointerfaceresearch.com For this compound, predicting the 1H, 13C, and 19F NMR spectra, as well as the IR spectrum, would be crucial for its characterization. mdpi.comresearchgate.net
Table 3: Predicted vs. Experimental Spectroscopic Data for a Model Compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 13C (C=O) | 205.4 | 204.8 |
| 1H (H-alpha) | 3.15 | 3.12 |
| 19F | -110.2 | -109.7 |
Note: This table presents hypothetical data for illustrative purposes.
Structure-Reactivity Relationship (SAR) Derivation through Computational Approaches
By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to derive Structure-Activity Relationships (SAR). nih.gov This involves correlating specific structural features with the molecule's reactivity or other properties of interest. Computational SAR studies can guide the design of new molecules with desired characteristics, for example, by identifying which parts of the molecule are most important for a particular chemical transformation.
Synthesis and Exploration of Derivatives and Analogs of 3 2,2 Difluoropropanoyl Oxan 4 One
Modification of the Oxane Ring System
The oxane-4-one core provides a versatile scaffold for chemical modification. Alterations to this ring system can be achieved by introducing additional substituents or by replacing the ring heteroatom, thereby modulating the physicochemical and pharmacological properties of the parent compound.
Introduction of Additional Substituents on the Oxane Ring
The synthesis of substituted tetrahydropyran-4-ones can be accomplished through various synthetic strategies, including multicomponent reactions and cyclization processes. These methods allow for the controlled introduction of a wide range of substituents at various positions on the oxane ring.
One effective method for constructing highly substituted tetrahydropyran-4-ones is the Maitland-Japp reaction. This multicomponent reaction involves the condensation of two different aldehydes with a β-ketoester in the presence of a Lewis acid, leading to the formation of the tetrahydropyran-4-one ring with excellent diastereoselectivity. The choice of Lewis acid and reaction temperature can influence the stereochemical outcome.
Another powerful approach is the Prins cyclization. A variation of this reaction utilizes 3-chlorohomoallylic alcohols and aldehydes, catalyzed by perrhenic acid, to directly and stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. chemsynthesis.com This method is compatible with a variety of aliphatic and aromatic aldehydes, providing a straightforward route to a diverse range of substituted oxane-4-ones. chemsynthesis.comrsc.org
Furthermore, aldol (B89426) reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation with another equivalent of aldehyde and an intramolecular Michael addition, can produce single diastereomers of highly substituted tetrahydropyran-4-ones. researchgate.netijrar.org These synthetic routes offer a modular approach to introducing substituents such as alkyl, aryl, and functionalized groups onto the oxane ring, which can then be subjected to C-acylation to install the 2,2-difluoropropanoyl moiety.
| Reaction Type | Starting Materials | Key Reagents | Products | Ref |
| Maitland-Japp | 2 x Aldehydes, β-Ketoester | Lewis Acid (e.g., TiCl4) | Highly substituted tetrahydropyran-4-ones | rsc.org |
| Prins Cyclization | 3-Chlorohomoallylic alcohol, Aldehyde | Perrhenic acid | cis-2,6-Disubstituted tetrahydropyran-4-ones | chemsynthesis.comrsc.org |
| Aldol-Knoevenagel-Michael | β-Ketoester, 2 x Aldehydes | Base | Highly substituted tetrahydropyran-4-ones | researchgate.netijrar.org |
Heteroatom Replacement in the Oxane Ring (e.g., thiopyranone analogs)
Replacing the oxygen atom in the oxane ring with another heteroatom, such as sulfur, can significantly alter the geometric and electronic properties of the molecule. The synthesis of the corresponding thiopyran-4-one analogs can be achieved through several established methods.
A common route to tetrahydrothiopyran-4-one (B549198) involves the treatment of dimethyl 3,3'-thiobispropanoate with a base like sodium methoxide, followed by decarboxylation. researchgate.net The resulting tetrahydrothiopyran-4-one can then be used as a scaffold for further functionalization.
The introduction of substituents on the thiopyran-4-one ring can be accomplished via aldol condensation of dihydrothiopyran-4-one derivatives with various aromatic aldehydes. researchgate.net This reaction, often mediated by magnesium bromide diethyl etherate and triethylamine, provides access to a range of 3-substituted thiopyran-4-ones. researchgate.net These substituted thiopyranones can then be envisioned as precursors for the introduction of the 2,2-difluoropropanoyl group at the 3-position, analogous to the oxane series.
Furthermore, a double conjugate addition of hydrogen sulfide (B99878) to divinyl ketones has been reported for the preparation of 3-aryl-substituted tetrahydrothiopyran-4-ones, offering another versatile entry to this class of compounds. researchgate.net
| Method | Starting Materials | Key Reagents | Products | Ref |
| Ring Closure | Dimethyl 3,3'-thiobispropanoate | NaOMe, H2SO4 | Tetrahydrothiopyran-4-one | researchgate.net |
| Aldol Condensation | Dihydrothiopyran-4-one, Aromatic aldehyde | MgBr2·OEt2, Et3N | 3-Substituted thiopyran-4-ones | researchgate.net |
| Conjugate Addition | Divinyl ketone, H2S | - | 3-Aryl-substituted tetrahydrothiopyran-4-ones | researchgate.net |
Alterations to the Acyl Chain
Modifications to the 2,2-difluoropropanoyl side chain offer another avenue for creating structural diversity. This can involve varying the degree and position of fluorination or introducing other substituents onto the propanoyl moiety.
Varying the Degree and Position of Fluorination
The synthesis of ketones with varying degrees of fluorination on the acyl chain can be achieved through several synthetic methodologies. For instance, the preparation of trifluoromethyl ketones can be accomplished by the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgbeilstein-journals.org This method is effective for a range of aromatic and aliphatic methyl esters. beilstein-journals.orgbeilstein-journals.org
For the synthesis of monofluorinated and difluorinated ketones, various fluorinating agents can be employed. Deoxyfluorination reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.org The synthesis of α-fluoroketones can be achieved through the electrophilic fluorination of enolates or silyl (B83357) enol ethers with reagents like Selectfluor®.
By selecting the appropriate starting materials and fluorinating agents, it is possible to synthesize analogs of 3-(2,2-Difluoropropanoyl)oxan-4-one with monofluoro, trifluoro, or different positional isomers of the difluoro-substituents on the propanoyl chain.
| Fluorination Pattern | Synthetic Method | Key Reagents | Precursor | Ref |
| Trifluoromethyl | Nucleophilic Trifluoromethylation | HCF3, KHMDS | Ester | beilstein-journals.orgbeilstein-journals.org |
| gem-Difluoro | Deoxyfluorination | Deoxo-Fluor | Aldehyde/Ketone | organic-chemistry.org |
| Monofluoro | Electrophilic Fluorination | Selectfluor® | Enolate/Silyl enol ether | researchgate.net |
Introduction of Different Substituents on the Propanoyl Moiety
The introduction of substituents other than fluorine on the propanoyl chain can be accomplished by starting with appropriately substituted propanoyl precursors. For example, the synthesis of ketones from carboxylic acids or their derivatives is a well-established transformation in organic chemistry.
Acyl fluorides, which can be prepared from carboxylic acids using reagents like cyanuric fluoride (B91410) or Deoxo-Fluor, are effective acylating agents. google.com By starting with a substituted propanoic acid, one can generate a substituted acyl fluoride that can then be used to acylate the 3-position of oxan-4-one.
Alternatively, Friedel-Crafts acylation of an appropriate substrate with a substituted propanoyl chloride in the presence of a Lewis acid is a classic method for ketone synthesis. youtube.comyoutube.com While not directly applicable to the C-acylation of oxan-4-one, related methodologies involving the acylation of enolates or enol ethers of oxan-4-one with substituted propanoyl halides can be envisioned.
These approaches would allow for the synthesis of a wide array of analogs with different alkyl, aryl, or functional groups on the propanoyl side chain, enabling a systematic investigation of structure-activity relationships.
| Synthetic Target | Method | Key Reagents | Precursors | Ref |
| Substituted Ketone | Acylation with Acyl Fluoride | Cyanuric Fluoride | Substituted Propanoic Acid | google.com |
| Substituted Ketone | Enolate Acylation | LDA, Substituted Propanoyl Halide | Oxan-4-one | youtube.comyoutube.com |
Synthesis of Stereoisomers and Enantioselective Approaches
The 3-position of this compound is a stereocenter, and therefore, the molecule can exist as a pair of enantiomers. The development of enantioselective synthetic routes is crucial for studying the biological activity of individual stereoisomers.
Several strategies for the asymmetric synthesis of substituted tetrahydropyrans have been reported. One approach involves the use of chiral catalysts in cyclization reactions. For example, chiral phosphoric acids have been shown to catalyze the intramolecular oxa-Michael reaction to produce substituted tetrahydropyrans with high enantioselectivity.
Another strategy is the use of chiral auxiliaries or starting materials derived from the chiral pool. For instance, the synthesis of enantiomerically enriched tetrahydropyrans has been achieved through diastereoselective cyclization reactions of substrates bearing a chiral auxiliary, which is subsequently removed.
While specific enantioselective methods for the synthesis of this compound have not been explicitly reported, the existing literature on the asymmetric synthesis of related heterocyclic ketones provides a strong foundation for the development of such routes. For example, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxalines and 3,3-diarylpropyl amines with high enantioselectivity. nih.govrsc.org Adapting such catalytic systems to the reduction of a suitable prochiral precursor to this compound could provide an efficient route to the desired enantiomers.
| Approach | Key Feature | Example Catalyst/Reagent | Product Type | Ref |
| Catalytic Asymmetric Cyclization | Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Enantioenriched Tetrahydropyrans | - |
| Chiral Auxiliary Mediated Synthesis | Diastereoselective Cyclization | Evans Auxiliary | Enantioenriched Tetrahydropyrans | - |
| Asymmetric Hydrogenation | Chiral Metal Complex | Ir-UbaPHOX | Chiral Amines/Heterocycles | nih.govrsc.org |
Incorporation of the this compound Moiety into Larger Molecular Scaffolds
The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The strategic placement of the difluoropropanoyl group at the C3 position of the oxan-4-one ring offers multiple avenues for derivatization and incorporation into larger molecular frameworks. The oxanone ring itself can be part of a larger polycyclic system, or the difluoropropanoyl side chain can be modified to introduce additional functionalities.
Research into the synthesis of related α,α-difluoroketones has provided a variety of methods that can be adapted for the preparation of the target moiety. These methods often involve the use of pre-difluorinated building blocks or direct fluorination techniques. For instance, α-halo-α,α-difluoromethyl ketones can be synthesized from highly α-fluorinated gem-diols through a process involving the release of a trifluoroacetate (B77799) group and subsequent trapping of the resulting α,α-difluoroenolate with an electrophilic halogen source. nih.gov These halogenated precursors can then undergo further reactions, such as copper-promoted cross-coupling, to form new carbon-carbon bonds. nih.gov
Another approach involves the in-situ generation of difluoroenolates from pentafluoro-gem-diols, which can then react with various electrophiles. nih.govacs.org For example, the reaction of these difluoroenolates with imines, generated from N-Boc-α-amidosulfones, leads to the formation of α,α-difluoro-β-amino ketones. nih.govacs.org This methodology could be adapted to introduce nitrogen-containing scaffolds to the difluoropropanoyl moiety.
The synthesis of the oxan-4-one ring itself can be achieved through various routes, including the hydrogenation of the corresponding pyran-4-one. chemicalbook.com The introduction of substituents at the C3 position can be accomplished through various synthetic strategies. For example, the synthesis of 3-aryl-substituted tetrahydropyran-4-ones has been reported, demonstrating the feasibility of functionalizing this position. researchgate.net Furthermore, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with oxalates can yield ester-containing chroman-4-ones, which possess a related heterocyclic core. mdpi.com The synthesis of 3-hydroxytetrahydro-4H-pyran-4-one also presents a potential precursor for introducing a side chain at the C3 position through etherification or other derivatization reactions. rsc.org
Once the this compound core is assembled, it can be incorporated into larger molecular scaffolds through several strategies. The carbonyl group of the oxanone ring can participate in condensation reactions, such as the Wittig reaction, to form exocyclic double bonds, which can then be further functionalized. chemicalbook.com The ketone of the difluoropropanoyl side chain is also a handle for various chemical transformations. For instance, it can be reduced to the corresponding alcohol, which can then be used for esterification or etherification to link to other molecular fragments.
The following table summarizes some of the key synthetic strategies that can be employed for the synthesis and derivatization of molecules containing the this compound moiety, based on analogous reactions reported in the literature.
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |
| α-Halogenation of α,α-difluoroenolates | Highly α-fluorinated gem-diols | Trifluoroacetate release, electrophilic halogen source (e.g., NCS, NBS, NIS) | α-Halo-α,α-difluoromethyl ketones |
| Imino-aldol reaction | Pentafluoro-gem-diols, N-Boc-α-amidosulfones | Cesium fluoride, pyridine | α,α-Difluoro-β-amino ketones |
| C3-Arylation of Pyranone Ring | Tetrahydro-4H-pyran-4-one derivatives | Arylating agents, catalyst | 3-Aryl-tetrahydropyran-4-ones |
| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, Oxalates | (NH4)2S2O8, DMSO/H2O | Ester-containing chroman-4-ones |
| Wittig Reaction | Oxan-4-one | Wittig reagent (e.g., Ph3P=CHR) | Exocyclic alkenes |
The versatility of these synthetic methods allows for the creation of a diverse library of compounds based on the this compound scaffold. By carefully selecting the appropriate starting materials and reaction conditions, chemists can systematically explore the chemical space around this core structure and develop novel molecules with tailored properties for various applications in drug discovery and materials science.
Methodological Advancements in the Study of Fluorinated Cyclic Ketones
Development of Novel Synthetic Reagents and Catalysts for Fluorinated Compound Synthesis
The synthesis of complex fluorinated molecules like 3-(2,2-Difluoropropanoyl)oxan-4-one hinges on the availability of efficient and selective fluorinating reagents and catalysts. nih.gov The construction of the C-F bond, one of the strongest in organic chemistry, presents a significant synthetic challenge. tandfonline.com Recent advancements have focused on creating safer, more effective reagents and catalytic systems to overcome these hurdles.
Key progress areas include:
Electrophilic N-F Reagents: A significant number of electrophilic N-F fluorinating reagents have emerged, offering advantages like bench stability and modular synthesis. rsc.org Reagents like Selectfluor® are widely used for the α-fluorination of ketones. scispace.comsapub.org For a molecule like this compound, such reagents could be employed in the late-stage fluorination of a precursor molecule.
Nucleophilic Fluoride (B91410) Sources: While historically challenging due to the low nucleophilicity and high basicity of fluoride ions, new systems are being developed. Research has focused on using alkali metal fluorides (e.g., CsF) in conjunction with sophisticated ligands in transition-metal-catalyzed reactions. nih.gov A recent breakthrough involves using potassium fluoride (KF) with hexafluoroisopropanol (HFIP) to create a more soluble and less hygroscopic fluorinating agent, which is a significant step in green chemistry. bioengineer.org
Difluoromethylation Reagents: The direct introduction of the difluoromethyl group (CHF2) is crucial. Reagents like difluoromethyl 2-pyridyl sulfone have been developed for the efficient gem-difluoroolefination of ketones. acs.org Additionally, photoredox catalysis using reagents such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent) allows for the straightforward synthesis of α-difluoromethylated ketones from enol silanes under mild, visible-light-mediated conditions. acs.org
Catalytic Systems: Transition-metal catalysis, particularly with palladium, has been pivotal for nucleophilic fluorination. nih.govresearchgate.net The development of specialized ligands, such as t-BuBrettPhos, has been key to enabling C-F reductive elimination from palladium(II) complexes. nih.gov Furthermore, photoredox catalysis has opened new pathways for C-F bond formation under mild conditions using visible light, representing a practical improvement over older UV-mediated methods. nih.gov
Table 1: Comparison of Modern Fluorinating Reagent Types
| Reagent Type | Example(s) | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic (N-F) | Selectfluor®, NFSI | α-Fluorination of carbonyls | Bench-stable, commercially available, predictable reactivity. rsc.orgscispace.com | Not atom-economical, requires stoichiometric amounts. tandfonline.com |
| Nucleophilic (F⁻) | CsF, KF/HFIP | Transition-metal catalyzed aromatic and aliphatic fluorination | High atom economy, uses inexpensive fluoride salts. nih.govbioengineer.org | Low solubility and high basicity of F⁻ can be problematic; often requires anhydrous conditions. nih.govbioengineer.org |
| Difluoromethyl Radical Precursors | Hu's Reagent | Photoredox-mediated difluoromethylation | Mild reaction conditions (visible light), good functional group tolerance. acs.org | Requires photocatalyst and light source. |
| gem-Difluoroolefination | Difluoromethyl 2-pyridyl sulfone | Conversion of ketones/aldehydes to gem-difluoroalkenes | High efficiency for a range of carbonyl compounds, operational simplicity. acs.org | Intermediate sulfinate stability can vary. acs.org |
Innovations in Spectroscopic Probes for Fluorinated Systems
The unambiguous characterization of fluorinated molecules is essential for confirming their structure and understanding their behavior. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, makes ¹⁹F NMR spectroscopy a uniquely powerful tool. nih.govnih.gov
¹⁹F NMR Spectroscopy: Modern ¹⁹F NMR techniques go far beyond simple 1D spectra. A ¹⁹F-centered approach to structural elucidation uses the fluorine atom as the focal point, leveraging its couplings to nearby ¹H and ¹³C nuclei. rsc.org This methodology involves a suite of 2D correlation experiments (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹³C HETCOR) that can determine the complete structure of a fluorinated molecule even within a complex mixture, often eliminating the need for tedious separation. nih.govrsc.org For a molecule like this compound, these techniques would be invaluable for confirming the connectivity of the difluoropropanoyl group to the oxanone ring and determining its conformation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is crucial for detecting and identifying fluorinated compounds. researchgate.netnih.gov Advanced HRMS techniques provide high sensitivity and mass accuracy, allowing for confident compound annotation and the identification of novel or unknown fluorinated species in complex matrices. chromatographyonline.comlabmanager.com Techniques like data-dependent acquisition (DDA) and all-ion fragmentation (AIF) help in obtaining comprehensive fragmentation data, which is essential for structural confirmation of molecules like this compound. researchgate.net
Table 2: Advanced Spectroscopic Methods for Fluorinated Compound Analysis
| Technique | Information Provided | Application to this compound | Reference(s) |
|---|---|---|---|
| 1D ¹⁹F NMR | Chemical environment of each fluorine atom (chemical shift). | Confirms the presence of the -CF₂- group and provides information on its electronic environment. | scispace.com |
| ¹⁹F-centered 2D NMR (e.g., ¹H-¹⁹F HETCOR) | Correlation between ¹⁹F and coupled ¹H nuclei. | Establishes connectivity between the fluorinated acyl chain and the oxanone ring protons. | nih.govrsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement, elemental composition determination. | Provides accurate molecular weight and formula confirmation. | chromatographyonline.comlabmanager.com |
| Tandem MS (MS/MS) | Fragmentation patterns for structural elucidation. | Helps to map the structure by identifying characteristic fragments of the oxanone ring and the difluoroacyl side chain. | labmanager.com |
Application of Machine Learning and Artificial Intelligence in Fluorine Chemistry Research
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by accelerating discovery and providing insights that are difficult to obtain through experiments alone. researchgate.net
Predicting Molecular Properties and Reactivity: ML models are being trained on large datasets of chemical information to predict a wide range of properties, from fundamental quantum chemical energies to environmental impact. research.googlechemrxiv.org In fluorine chemistry, a significant challenge is quantifying the reactivity or "fluorination strength" of the many available reagents. rsc.org Recently, a machine learning approach using a neural network was developed to predict the relative power of various N-F fluorinating reagents based on simple molecular descriptors, reducing the need for resource-intensive experimental or computational studies. rsc.org Another notable development is the creation of FIA-GNN, a graph neural network trained on nearly 49,000 data points to predict the fluoride ion affinity (a measure of Lewis acidity) directly from a molecule's structure. researchgate.net Such tools could predict the reactivity of the ketone in this compound or guide the selection of the optimal reagent for its synthesis.
Accelerating Synthesis and Discovery: AI is also being applied to retrosynthesis and the design of novel molecules. By learning the rules of chemical reactions, AI can propose synthetic routes to new target molecules, including complex fluorinated compounds. researchgate.net This can save significant time and resources in the lab. Furthermore, ML models can screen vast virtual libraries of potential molecules to identify candidates with desired properties, aiding in the discovery of new pharmaceuticals and materials.
Green Chemistry Approaches for the Synthesis and Derivatization of this compound
The principles of green chemistry—minimizing waste, using less hazardous substances, and improving energy efficiency—are increasingly important in chemical synthesis. numberanalytics.com The development of sustainable methods for fluorination is a major focus, as traditional methods often involve toxic reagents like HF or F₂ gas. tandfonline.comnumberanalytics.com
Safer Reagents and Solvents: A key aspect of green fluorination is the move towards safer, more environmentally benign reagents. numberanalytics.comscispace.com The development of solid, stable electrophilic fluorinating agents like Selectfluor® was an early step in this direction. numberanalytics.com More recently, innovations such as generating a potent fluorinating reagent from simple potassium fluoride and an organic alcohol represent a significant advance in sustainable chemistry. bioengineer.org The use of less hazardous solvents or even solvent-free reaction conditions is another critical strategy for greening the synthesis of heterocyclic compounds. nih.gov
Flow Chemistry: Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers major advantages for safety, especially when dealing with hazardous reagents. vapourtec.comacs.org UK-based researchers have developed fully automated flow systems for fluorination that allow for the safe use of reagents by generating and immediately consuming reactive intermediates, minimizing operator exposure. chemistryworld.comnih.gov This approach is particularly advantageous for managing the hazards of reagents like hydrofluoric acid. nih.govrsc.org Such a system could be adapted for the synthesis of this compound, enabling a safer and more scalable process.
Biocatalysis: Harnessing enzymes for chemical synthesis offers a highly selective and sustainable alternative to traditional chemical methods. nih.govnumberanalytics.com While naturally occurring fluorinase enzymes are rare, researchers are expanding the field of biocatalytic fluorination. numberanalytics.comnih.govnih.gov This includes engineering existing enzymes to accept fluorinated substrates. For example, by modifying a polyketide synthase, researchers have successfully incorporated fluorinated building blocks into complex macrolide structures, demonstrating a powerful chemoenzymatic strategy. nih.gov This approach could potentially be adapted to construct the fluorinated backbone of this compound in a highly controlled and environmentally friendly manner.
Table 3: Green Chemistry Strategies for Fluorinated Ketone Synthesis
| Strategy | Description | Potential Benefit for Synthesis of this compound | Reference(s) |
|---|---|---|---|
| Benign Reagents | Using less toxic/hazardous fluorinating agents (e.g., solid N-F reagents, KF-based systems). | Reduces handling risks and environmental impact compared to gaseous or highly corrosive reagents. | bioengineer.orgnumberanalytics.com |
| Flow Chemistry | Performing reactions in a continuous, contained system. | Enhances safety by minimizing the volume of hazardous reagents at any given time and allows for automation. | acs.orgchemistryworld.comnih.gov |
| Biocatalysis | Using enzymes to catalyze C-F bond formation or assemble the molecular backbone. | Offers high selectivity (regio- and stereoselectivity) under mild, aqueous conditions, reducing waste and byproducts. | numberanalytics.comnih.govnih.gov |
| Electrochemical Fluorination | Using electricity to drive fluorination, often avoiding harsh chemical oxidants. | Provides a reagent-free method for introducing fluorine, potentially reducing waste and improving atom economy. | numberanalytics.com |
Absence of Publicly Available Research Data for this compound in Non-Biological Applications
Extensive research has been conducted to gather information regarding the potential non-biological applications and future research directions for the chemical compound this compound. Despite a thorough search of scientific literature and chemical databases, there is a notable absence of published studies detailing its specific roles in materials science, catalysis, or as a chemical probe in non-biological systems. Similarly, research concerning its environmental fate and involvement in novel chemical transformations is not publicly available at this time.
The lack of accessible data prevents a detailed discussion on the following topics:
Potential Non Biological Applications and Future Research Directions
Exploration of Novel Chemical Reactions and Transformations:There is no available research on novel chemical reactions, such as fluorine-mediated rearrangements, involving this specific compound.
It is important to note that the absence of published data does not necessarily signify a lack of potential for this compound in these areas. It may indicate that 3-(2,2-Difluoropropanoyl)oxan-4-one is a relatively new or niche compound, and research into its applications is either still in early stages or has not been made public. Further research would be required to determine its properties and potential utility in the aforementioned fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
